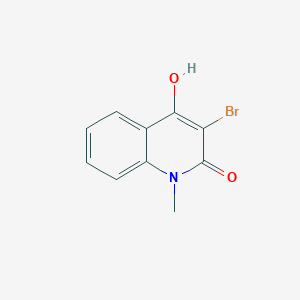
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 7-methoxy-1,2,3,4-tetrahydroisoquinoline.
Amination: The key step involves the introduction of an amine group at the 4-position of the tetrahydroisoquinoline ring. This can be achieved through various amination reactions, often using reagents like ammonia or amines under specific conditions.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free amine into its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:
Large-Scale Amination: Utilizing large reactors and controlled conditions to achieve efficient amination.
Purification: Employing techniques such as crystallization or chromatography to purify the compound.
Salt Formation: Converting the purified amine into its dihydrochloride salt form for stability and ease of handling.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy group and amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation Products: Quinoline derivatives.
Reduction Products: Saturated tetrahydroisoquinoline derivatives.
Substitution Products: Various substituted isoquinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those related to inflammation and neuroprotection.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the methoxy and amine groups.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A similar compound with the methoxy group at a different position.
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group instead of an amine group.
Uniqueness
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and an amine group at specific positions on the tetrahydroisoquinoline ring makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H16Cl2N2O |
|---|---|
Poids moléculaire |
251.15 g/mol |
Nom IUPAC |
7-methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-8-2-3-9-7(4-8)5-12-6-10(9)11;;/h2-4,10,12H,5-6,11H2,1H3;2*1H |
Clé InChI |
GJUDYOXSKCZDMR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(CNC2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


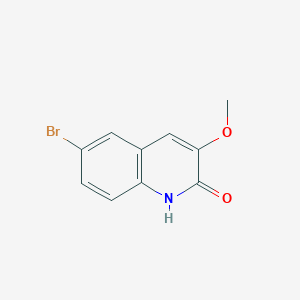

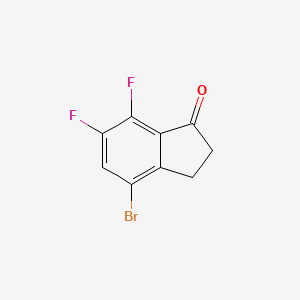



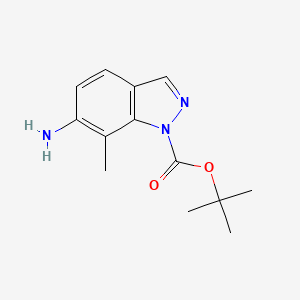

![Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate](/img/structure/B11863160.png)
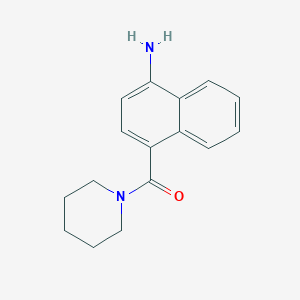
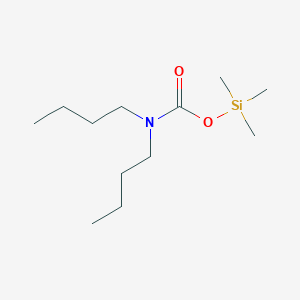
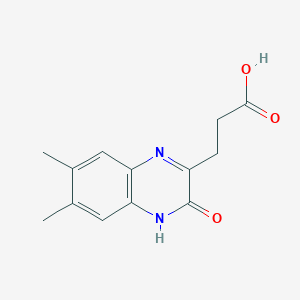
![1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11863183.png)
